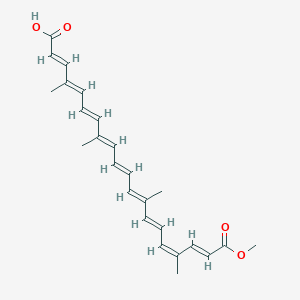
Bixin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bixin is a naturally occurring carotenoid found in the seeds of the achiote tree, also known as Bixa orellana. This compound is primarily known for its vibrant reddish-orange color and is widely used as a natural food colorant. This compound is a hydrophobic compound, meaning it is soluble in fats, alcohols, and organic solvents but insoluble in water . It is the most abundant carotenoid in the hydrophobic extracts of annatto seeds, making up 70-80% of the total carotenoid content .
準備方法
Synthetic Routes and Reaction Conditions: Bixin can be extracted from annatto seeds using various methods. Traditional extraction methods include vegetable oil extraction, dilute aqueous potassium or sodium hydroxide extraction, and solvent extraction . The extraction process involves isolating the pigment from the seeds and purifying it to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, this compound is often extracted using solvents such as hexane or ethanol. The seeds are first ground into a fine powder, and the solvent is used to dissolve the this compound. The solution is then filtered, and the solvent is evaporated to obtain pure this compound. This method ensures a high yield and purity of the compound .
化学反応の分析
Types of Reactions: Bixin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Reduction: this compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced carotenoid derivatives.
Hydrolysis: In the presence of alkali, the methyl ester of this compound is hydrolyzed to form northis compound.
Major Products Formed:
Northis compound: Formed through the oxidation and hydrolysis of this compound.
Reduced Carotenoids: Formed through the reduction of this compound.
科学的研究の応用
Bixin has a wide range of applications in scientific research due to its antioxidant, anti-inflammatory, and antiapoptotic properties.
Chemistry: this compound is used as a natural dye in various chemical applications, including the development of new materials for fingerprint detection .
Biology: this compound’s antioxidant properties make it a valuable compound in biological research, particularly in studies related to oxidative stress and inflammation .
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, metabolic syndrome, and cardiovascular diseases. Its anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents .
Industry: this compound is widely used in the food industry as a natural colorant. It is also used in cosmetics and textiles due to its vibrant color and stability .
作用機序
Bixin exerts its effects through various molecular pathways. It is known to inhibit the toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) pathway, which plays a crucial role in inflammation . This compound also acts as an agonist for peroxisome proliferator-activated receptors alpha and gamma (PPAR α/γ), which are involved in the regulation of lipid metabolism and inflammation . Additionally, this compound induces the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the expression of antioxidant proteins .
類似化合物との比較
Beta-Carotene: Like bixin, beta-carotene is a carotenoid with antioxidant properties. beta-carotene is more commonly found in fruits and vegetables and is a precursor to vitamin A.
Lycopene: Lycopene is another carotenoid with strong antioxidant properties. It is primarily found in tomatoes and is known for its potential health benefits, including reducing the risk of certain cancers.
Astaxanthin: Astaxanthin is a carotenoid found in marine organisms such as algae and seafood. It is known for its potent antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound’s uniqueness lies in its hydrophobic nature and its ability to be converted into northis compound, a water-soluble derivative. This property makes this compound versatile for various applications, including food coloring, cosmetics, and pharmaceuticals .
特性
CAS番号 |
6983-79-5 |
|---|---|
分子式 |
C25H30O4 |
分子量 |
394.5 g/mol |
IUPAC名 |
(2E,4E,6E,8E,10E,12E,14E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
InChI |
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17?,20-10+,21-11+,22-14+,23-15? |
InChIキー |
RAFGELQLHMBRHD-VFYVRILKSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
異性体SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(C)C=CC(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |
正規SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
melting_point |
204 - 206 °C |
Key on ui other cas no. |
6983-79-5 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
6-Methyl hydrogen (9Z)-6,6'-diapocarotene-6,6'-dioate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















